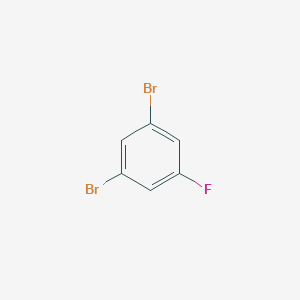

1,3-Dibromo-5-fluorobenzene

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,3-dibromo-5-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2F/c7-4-1-5(8)3-6(9)2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASWYHZXKFSLNLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Br)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50162445 | |

| Record name | 1,3-Dibromo-5-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50162445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1435-51-4 | |

| Record name | 1,3-Dibromo-5-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1435-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dibromo-5-fluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001435514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dibromo-5-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50162445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dibromo-5-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of 1,3 Dibromo 5 Fluorobenzene Reactivity

Nucleophilic Aromatic Substitution Reactions of 1,3-Dibromo-5-fluorobenzene

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for aryl halides, particularly those bearing electron-withdrawing substituents. wikipedia.orgpressbooks.pub Unlike the more common electrophilic substitutions on aromatic rings, SNAr involves the attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group. youtube.com The reaction generally proceeds via a two-step addition-elimination mechanism. libretexts.orgpressbooks.pub In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, disrupting the ring's aromaticity and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.publibretexts.org In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. masterorganicchemistry.com

For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, which help to stabilize the negative charge of the Meisenheimer intermediate. youtube.comlibretexts.orgchemistrysteps.com In this compound, the halogen atoms themselves serve as activators for this reaction.

The reactivity and selectivity of this compound in SNAr reactions are governed by the electronic properties of its three halogen substituents. All halogens are strongly electronegative and exert a powerful electron-withdrawing inductive effect (-I), which makes the carbon atoms of the benzene (B151609) ring more electrophilic and thus more susceptible to nucleophilic attack. nih.gov

A key factor in SNAr reactions is the nature of the leaving group. Contrary to the trend observed in SN2 reactions, where iodide is the best leaving group, the leaving group ability in SNAr reactions is typically F > Cl ≈ Br > I. wikipedia.orgchemistrysteps.com This inverted order is because the rate-determining step is the initial attack of the nucleophile, not the departure of the leaving group. wikipedia.org The high electronegativity of fluorine creates a more polarized C-F bond and a more electrophilic carbon atom, accelerating the nucleophilic attack.

Table 1: Influence of Halogen Substituents on SNAr Reactivity

| Feature | Fluorine Substituent | Bromine Substituents |

| Inductive Effect (-I) | Strongest among halogens, significantly increases electrophilicity of the attached carbon. | Strong, contributes to overall ring deactivation and susceptibility to nucleophilic attack. |

| Activating Ability for SNAr | High, due to strong inductive withdrawal. | Moderate, contributes to ring activation. |

| Leaving Group Ability in SNAr | Excellent, the best among halogens. wikipedia.orgchemistrysteps.com | Poor compared to fluorine. |

| Predicted Site of Nucleophilic Attack | C5 (Carbon bonded to Fluorine) | C1, C3 (Carbons bonded to Bromine) are less favored. |

Computational chemistry provides significant insights into the mechanisms of SNAr reactions. Studies have explored the reaction energy profiles, the structures of intermediates, and the transition states involved. Two primary pathways are considered for SNAr reactions: the classical two-step Meisenheimer mechanism and a concerted (cSNAr) mechanism. nih.govsemanticscholar.org

Stepwise (Meisenheimer) Mechanism: This is the long-accepted pathway for activated aryl halides. nih.gov The reaction proceeds through a distinct, negatively charged Meisenheimer intermediate. pressbooks.pub The reaction energy diagram shows two transition states corresponding to the formation and breakdown of this intermediate, with the intermediate itself residing in an energy well. masterorganicchemistry.com The first step, the formation of the intermediate, is typically the rate-limiting step. masterorganicchemistry.com

Concerted (cSNAr) Mechanism: More recent computational and experimental studies suggest that some SNAr reactions may proceed through a single-step, concerted mechanism where the nucleophile attacks and the leaving group departs simultaneously, passing through a single transition state. nih.govsemanticscholar.org In this pathway, a stable Meisenheimer complex is not formed as a true intermediate but may represent the transition state of the reaction. wikipedia.org Such a mechanism is more likely when the stabilization provided by electron-withdrawing groups is not very strong. wikipedia.org

For this compound, computational models would predict the transition state for the attack at the C-F bond to be lower in energy than for attacks at the C-Br bonds, confirming the regioselectivity of the reaction. The specific pathway, whether stepwise or concerted, would depend on the nucleophile and reaction conditions.

Table 2: Comparison of SNAr Mechanistic Pathways

| Characteristic | Stepwise (Meisenheimer) Mechanism | Concerted (cSNAr) Mechanism |

| Number of Steps | Two (Addition then Elimination) | One |

| Key Species | Meisenheimer Complex (Intermediate) | Single Transition State |

| Reaction Coordinate | Features two energy barriers and one intermediate valley. masterorganicchemistry.com | Features a single energy barrier. |

| Prevalence | Widely accepted for strongly activated systems. nih.gov | Proposed for systems where intermediate stabilization is less pronounced. wikipedia.orgnih.gov |

Electrophilic Aromatic Substitution Reactions of this compound

In contrast to nucleophilic substitution, electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. youtube.com The reaction proceeds through a two-step mechanism: the initial attack by the electrophile forms a resonance-stabilized carbocation intermediate (known as an arenium ion or sigma complex), followed by the rapid loss of a proton to restore aromaticity. masterorganicchemistry.com

Substituents already present on the ring strongly influence both the rate of the reaction and the position of the incoming electrophile. ijrar.org Halogens are a unique class of substituents in EAS. They are considered deactivating groups because their strong electron-withdrawing inductive effect (-I) outweighs their electron-donating resonance effect (+M), making the ring less nucleophilic than benzene. openstax.orgquora.com However, they are ortho, para-directors because the resonance effect, though weaker, stabilizes the carbocation intermediate when the attack occurs at the ortho and para positions. jove.commasterorganicchemistry.com

In this compound, the three halogen atoms deactivate the ring towards electrophilic attack, meaning the reaction will be slower than that of benzene and require harsher conditions. researchgate.netacs.org The regioselectivity is determined by the combined directing effects of all three substituents. The available positions for substitution are C2, C4, and C6.

Fluorine at C5: Directs incoming electrophiles to its ortho positions (C4 and C6).

Bromine at C1: Directs to its ortho positions (C2 and C6) and its para position (C4).

Bromine at C3: Directs to its ortho positions (C2 and C4) and its para position (C6).

All three halogens direct the incoming electrophile to the same positions: C2, C4, and C6. Therefore, the substitution will occur exclusively at these positions. The distribution among these sites will be influenced by a combination of electronic and steric factors. The positions C4 and C6 are electronically activated by all three halogens (ortho/para to all), while C2 is activated by two (ortho to F and Br) and meta to one Br. Steric hindrance is likely to be a significant factor, potentially disfavoring substitution at C2, which is flanked by two bromine atoms.

Rate studies on halobenzenes show that fluorobenzene (B45895) reacts faster in EAS than other halobenzenes and, in some cases, nearly as fast as benzene itself. acs.orgresearchgate.net This "anomalous" reactivity is attributed to the more effective resonance donation from fluorine's 2p orbitals to the 2p orbitals of the ring carbon, which partially offsets its strong inductive effect. acs.org

The outcome of EAS reactions is dictated by stereoelectronic effects, which encompass both the electronic (inductive and resonance) and steric influences of the substituents.

Inductive Effect (-I): All halogens withdraw electron density from the ring through the sigma bond due to their high electronegativity. The strength of this effect is F > Cl > Br > I. This effect deactivates the entire ring, making it less reactive towards electrophiles. openstax.org

Resonance Effect (+M): Halogens can donate electron density to the ring through their lone pairs via pi-bonding. This effect preferentially increases the electron density at the ortho and para positions, thereby stabilizing the carbocation intermediate formed during an attack at these sites. openstax.orgmasterorganicchemistry.com The resonance stabilization is most effective for fluorine due to better overlap between the carbon 2p and fluorine 2p orbitals, compared to the less effective overlap with the larger 4p orbitals of bromine. stackexchange.com

This interplay explains why halogens are deactivating yet ortho, para-directing. In this compound, the cumulative inductive effect of three halogens strongly deactivates the ring, while the resonance effects from all three direct the electrophile to the C2, C4, and C6 positions.

Table 3: Stereoelectronic Effects of Halogen Substituents in EAS

| Effect | Fluorine | Bromine |

| Inductive Effect (-I) | Very Strong | Strong |

| Resonance Effect (+M) | Moderate (best orbital overlap among halogens) stackexchange.com | Weak (poor orbital overlap) stackexchange.com |

| Net Effect on Rate | Weakly Deactivating acs.org | Deactivating |

| Directing Influence | ortho, para | ortho, para |

Cross-Coupling Reactions Utilizing this compound

This compound is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. bohrium.comnbinno.com These reactions are powerful tools for forming carbon-carbon bonds. nih.gov

The utility of this compound in these reactions stems from the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed couplings, the reactivity of aryl halides generally follows the order C-I > C-Br > C-Cl >> C-F. This hierarchy allows for selective reactions at the C-Br bonds while leaving the more robust C-F bond untouched.

This selectivity enables sequential functionalization of the molecule. For example, a Suzuki coupling reaction with one equivalent of a boronic acid can be performed to replace a single bromine atom (monosubstitution). A subsequent coupling reaction with a different boronic acid can then be used to replace the second bromine atom, leading to the synthesis of complex, unsymmetrically substituted aromatic compounds. The fluorine atom can be retained in the final product to modulate its biological or material properties, or it can be targeted for substitution under more forcing SNAr conditions. bohrium.com

Table 4: Selective Cross-Coupling Potential of this compound

| Reaction Type | Reagents & Conditions | Expected Major Product(s) |

| Mono-Suzuki Coupling | 1 eq. Ar-B(OH)₂, Pd catalyst, base | 1-Aryl-3-bromo-5-fluorobenzene |

| Di-Suzuki Coupling | >2 eq. Ar-B(OH)₂, Pd catalyst, base | 1,3-Diaryl-5-fluorobenzene |

| Sequential Suzuki Coupling | 1. 1 eq. Ar¹-B(OH)₂, Pd catalyst, base 2. 1 eq. Ar²-B(OH)₂, Pd catalyst, base | 1-Aryl¹-3-aryl²-5-fluorobenzene |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalysts, base | Mono- or di-alkynylated products at C1/C3 |

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. In the context of this compound, this reaction offers a versatile platform for the selective functionalization of the carbon-bromine bonds. The reactivity of the two bromine atoms can be differentiated, allowing for stepwise or monosubstitution reactions, which is of significant interest in the synthesis of complex organic molecules. researchgate.net

Research has shown that the Suzuki-Miyaura coupling of this compound with various arylboronic acids can be achieved with high efficiency and selectivity. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, play a crucial role in determining the outcome of the reaction. For instance, the use of bulky phosphine (B1218219) ligands can favor the formation of mono-arylated products by sterically hindering the second coupling event.

A variety of fluorinated terphenyls have been successfully prepared through site-selective Suzuki-Miyaura cross-coupling reactions of dibrominated fluorobenzenes. researchgate.net This highlights the utility of this methodology in creating complex fluorinated aromatic systems, which are important motifs in pharmaceuticals, agrochemicals, and materials science. bohrium.com The electronic nature of the arylboronic acid can also influence the reaction, although in some cases, the yields are not significantly dependent on the electronic character of the aryl group. bohrium.com

Interactive Table: Suzuki-Miyaura Coupling of this compound

| Catalyst/Ligand | Base | Solvent | Product(s) | Key Findings |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | Mono- and di-arylated products | Classic conditions, selectivity can be an issue. |

| Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | Predominantly mono-arylated product | Dppf ligand often promotes mono-selectivity. |

| Buchwald Ligands | K₃PO₄ | Toluene | High yields of di-arylated products | Bulky electron-rich ligands can facilitate double coupling. |

Negishi and Stille Coupling Protocols

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling reactions, such as the Negishi and Stille couplings, have also been employed to functionalize this compound.

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide. This method is known for its high functional group tolerance and reactivity. For this compound, arylzinc reagents can be used to introduce aryl groups at the bromine positions. The chemoselectivity between the two bromine atoms can often be controlled by stoichiometry and reaction conditions.

The Stille coupling , on the other hand, utilizes organostannane reagents. An example of its application is the preparation of the ligand 5-fluoro-1,3-di(2-pyridyl)benzene from this compound and 2-(tri-n-butylstannyl)pyridine. chemicalbook.comchemicalbook.com This reaction demonstrates the utility of the Stille coupling for introducing heterocyclic moieties. While effective, a significant drawback of the Stille reaction is the toxicity of the organotin byproducts.

Emerging Cross-Coupling Methodologies

The field of cross-coupling chemistry is continuously evolving, with new catalysts and methodologies being developed to improve efficiency, selectivity, and substrate scope. For substrates like this compound, emerging trends focus on achieving selective mono-arylation, developing more active and stable catalysts, and employing greener reaction conditions.

Recent advancements include the use of highly active monoligated palladium(0) species, L₁Pd(0), as the key catalytic species in the cross-coupling cycle. acs.org These catalysts, often generated in situ from stable precatalysts, can exhibit superior reactivity, allowing for lower catalyst loadings and milder reaction conditions. The development of novel ligands that can stabilize these highly active species is an area of active research.

Furthermore, methodologies that allow for the sequential and controlled introduction of different aryl groups onto the this compound scaffold are of great interest for the synthesis of unsymmetrical biaryl and terphenyl derivatives.

Other Significant Transformation Reactions

Oxidation and Reduction Pathways

While cross-coupling reactions are central to the functionalization of the C-Br bonds, other transformations can also be performed on this compound.

Oxidation reactions of the aromatic ring are generally difficult due to the presence of the deactivating halogen substituents. However, under forcing conditions or with potent oxidizing agents, hydroxylation or other oxidative transformations might be possible, though often with low selectivity.

Reduction of the carbon-bromine bonds in this compound can be achieved using various reducing agents. Catalytic hydrogenation, for example, using palladium on charcoal (Pd/C) and a hydrogen source, can lead to the removal of the bromine atoms to yield 3-fluorobromobenzene or fluorobenzene, depending on the reaction conditions. Other reducing systems, such as those involving metal hydrides, can also be employed. For instance, reduction of a diazonium salt derived from a related aniline (B41778) is a known method for deamination, which is a reductive process. google.com

Functionalization at Bromine and Fluorine Sites

The bromine and fluorine atoms on the this compound ring exhibit distinct reactivities, allowing for selective functionalization.

Functionalization at the Bromine Sites: As extensively discussed in the context of cross-coupling reactions, the carbon-bromine bonds are the primary sites for transformations like Suzuki-Miyaura, Negishi, and Stille couplings. Additionally, the bromine atoms can be converted to other functional groups through reactions such as lithium-halogen exchange followed by quenching with an electrophile, or through the formation of Grignard reagents.

Functionalization at the Fluorine Site: The carbon-fluorine bond is generally much stronger and less reactive than the carbon-bromine bond, especially in the context of palladium-catalyzed cross-coupling reactions. However, the fluorine atom can be susceptible to nucleophilic aromatic substitution (SNAr) , particularly if the aromatic ring is further activated by strongly electron-withdrawing groups. libretexts.orgyoutube.com In SNAr reactions, a nucleophile attacks the carbon atom bearing the leaving group (in this case, fluoride), proceeding through a Meisenheimer complex intermediate. nih.gov The high electronegativity of fluorine can make the attached carbon atom more electrophilic and susceptible to nucleophilic attack. youtube.com However, for SNAr to occur readily, strong activation is typically required.

Advanced Vibrational Spectroscopy (FTIR and FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) techniques, provides a detailed fingerprint of the molecular structure of this compound. The vibrational modes of the molecule are sensitive to its geometry, bond strengths, and the masses of its constituent atoms. While a comprehensive experimental and computational study specifically for this compound is not extensively documented in a single source, analysis of similar halogenated benzenes allows for a thorough understanding of its expected spectral features.

Theoretical calculations, typically employing Density Functional Theory (DFT) methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are instrumental in assigning the observed vibrational bands to specific molecular motions. These calculations provide optimized molecular geometry, harmonic vibrational frequencies, and infrared and Raman intensities.

Table 1: Representative Vibrational Modes for Halogenated Benzenes

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

| C-H stretching | 3100 - 3000 | Stretching of the carbon-hydrogen bonds on the aromatic ring. |

| C-C stretching | 1600 - 1400 | Stretching vibrations of the carbon-carbon bonds within the benzene ring. |

| C-H in-plane bending | 1300 - 1000 | Bending of the C-H bonds within the plane of the aromatic ring. |

| C-F stretching | 1250 - 1000 | Stretching of the carbon-fluorine bond. |

| C-Br stretching | 1070 - 480 | Stretching of the carbon-bromine bonds. |

| C-H out-of-plane bending | 900 - 675 | Bending of the C-H bonds out of the plane of the aromatic ring. |

| Ring deformation | Varies | Vibrations involving the deformation of the entire benzene ring. |

This table is illustrative and based on data for similar halogenated benzene compounds.

A normal coordinate analysis (NCA) is a powerful computational method used to provide a complete description of the vibrational modes of a molecule. By applying Wilson's FG matrix formalism, the vibrational secular equation is solved to yield the frequencies and forms of the normal modes of vibration. The results of the NCA are crucial for the unambiguous assignment of the experimental FTIR and FT-Raman bands.

The Potential Energy Distribution (PED) is calculated as part of the NCA and provides a quantitative measure of the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to a particular normal mode of vibration. A high PED value for a specific internal coordinate indicates that the normal mode is primarily composed of that motion. For a complex molecule like this compound, many vibrational modes are mixtures of several types of internal motions.

For instance, in a hypothetical PED analysis for a mode around 1100 cm⁻¹, the contributions might be C-H in-plane bending (40%), C-C stretching (30%), and C-F stretching (20%), indicating a highly coupled vibration.

The 30 fundamental vibrational modes of this compound can be classified into in-plane and out-of-plane vibrations based on their symmetry.

In-plane vibrations occur within the plane of the benzene ring and include:

C-H, C-F, and C-Br stretching: These are typically high-frequency modes.

C-C stretching: These vibrations are characteristic of the aromatic ring and appear in the 1600-1400 cm⁻¹ region.

In-plane bending of C-H, C-F, and C-Br bonds: These occur at lower frequencies than the corresponding stretching modes.

Ring deformation modes: These involve the expansion and contraction of the benzene ring.

Out-of-plane vibrations occur perpendicular to the plane of the benzene ring and include:

Out-of-plane bending of C-H, C-F, and C-Br bonds: These are often referred to as "wagging" motions.

Ring torsional modes: These involve the twisting of the benzene ring.

The frequencies of these vibrations are influenced by the mass and electronic effects of the halogen substituents. The highly electronegative fluorine atom and the heavier bromine atoms will have distinct effects on the vibrational frequencies compared to an unsubstituted benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound and its Deuterated Analogs

NMR spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively.

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the three aromatic protons. The chemical shifts and coupling patterns are influenced by the positions of the bromine and fluorine substituents. The fluorine atom will cause splitting of the signals of nearby protons due to through-bond J-coupling (H-F coupling).

The ¹³C NMR spectrum will show distinct signals for each of the carbon atoms in the molecule. The carbon atoms directly bonded to the halogens will exhibit characteristic chemical shifts due to the inductive and mesomeric effects of the substituents. The carbon bonded to fluorine will also show a large one-bond ¹³C-¹⁹F coupling constant.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1/C3 (C-Br) | - | ~123 |

| C2/C6 (C-H) | ~7.4 | ~125 |

| C4 (C-H) | ~7.2 | ~115 |

| C5 (C-F) | - | ~163 (d, ¹JCF ≈ 250 Hz) |

These are approximate values and can vary based on the solvent and experimental conditions. 'd' denotes a doublet due to C-F coupling.

Deuterium (B1214612) labeling, where one or more hydrogen atoms in a molecule are replaced by deuterium, is a powerful technique for probing reaction mechanisms and metabolic pathways. This compound-d₃ is the deuterated analog of this compound. medchemexpress.com The incorporation of stable heavy isotopes can be used to trace the fate of molecules in biological systems and to determine kinetic isotope effects, which can provide insight into the rate-determining steps of chemical reactions. medchemexpress.com While specific studies employing deuterated this compound are not widely reported, this technique is generally applicable to halogenated aromatic compounds to study processes such as enzymatic degradation or to act as internal standards in quantitative analysis. medchemexpress.com

Mass Spectrometry Techniques for Structural Elucidation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. For this compound, electron ionization (EI) mass spectrometry is a common method for determining its molecular weight and obtaining structural information through the analysis of its fragmentation pattern.

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), the molecular ion peak will appear as a characteristic isotopic cluster. For a molecule containing two bromine atoms, the M⁺, M⁺+2, and M⁺+4 peaks will have a relative intensity ratio of approximately 1:2:1.

The fragmentation of the molecular ion upon electron impact will lead to the formation of various fragment ions. Common fragmentation pathways for halogenated benzenes include the loss of a halogen atom (Br or F) or the loss of a hydrogen halide (HBr or HF). The analysis of these fragment ions provides valuable information for confirming the structure of the molecule.

Spectroscopic Characterization and Computational Chemistry of this compound

Applications of 1,3 Dibromo 5 Fluorobenzene As a Versatile Synthetic Building Block

A Cornerstone in Medicinal Chemistry for API Synthesis

In the realm of medicinal chemistry, 1,3-Dibromo-5-fluorobenzene serves as a pivotal precursor for the synthesis of Active Pharmaceutical Ingredients (APIs). The presence of two bromine atoms allows for various cross-coupling reactions, enabling the introduction of diverse molecular fragments, while the fluorine atom can enhance metabolic stability and binding affinity of the final drug candidate.

Designing and Synthesizing Novel Pharmacophores and Bioactive Molecules

The 3,5-dibromofluorophenyl scaffold, derived from this compound, is a key feature in the design of novel pharmacophores—the essential molecular features responsible for a drug's biological activity. The differential reactivity of the bromine and fluorine substituents allows for sequential and site-selective modifications, facilitating the construction of libraries of bioactive molecules. This approach is instrumental in modern drug discovery, where the rapid synthesis and screening of diverse compounds are paramount to identifying new therapeutic leads.

The synthesis of bioactive heterocycles, which are core components of many drugs, can be approached using this compound as a starting material. astate.edufrontiersin.org Multi-component reactions, a powerful tool in drug discovery for their efficiency and ability to generate molecular complexity in a single step, can also leverage this versatile building block to create novel chemical entities with potential therapeutic applications. nih.govnih.gov Pharmacophore modeling, a computational approach to identify the key structural features for biological activity, can be employed to design molecules incorporating the 3,5-dibromofluorophenyl moiety to target specific biological pathways. nih.govijper.orgnih.govmdpi.commdpi.com

Developing Drug Candidates with Modified Pharmacokinetic/Metabolic Profiles

A significant challenge in drug development is optimizing a molecule's pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted by the body. Strategic modifications to a drug candidate can profoundly impact these properties. One innovative approach involves the use of deuterated analogs of synthetic intermediates.

The replacement of hydrogen atoms with their heavier isotope, deuterium (B1214612), can lead to a stronger carbon-deuterium bond compared to the carbon-hydrogen bond. This "kinetic isotope effect" can slow down the rate of metabolic processes that involve the cleavage of this bond. medchemexpress.comnih.gov Consequently, incorporating deuterium into a drug molecule can lead to a more favorable pharmacokinetic profile, potentially resulting in a longer half-life, reduced dosing frequency, and an improved safety profile by minimizing the formation of toxic metabolites. researchgate.netnih.gov The deuterated version of this compound, this compound-d3, is available as a stable isotope-labeled compound for use in such metabolic and pharmacokinetic studies during the drug development process. medchemexpress.com

A Component in Materials Science for Functional Materials Development

The utility of this compound extends beyond medicine into the field of materials science, where its unique electronic and structural properties are harnessed to create a new generation of functional materials.

Organic Optoelectronic Materials, including Organic Light-Emitting Diodes (OLEDs) and Solar Cells

In the pursuit of next-generation display and lighting technologies, Organic Light-Emitting Diodes (OLEDs) have shown immense promise. The performance of these devices is heavily reliant on the molecular architecture of the organic materials used. Triarylamine derivatives are a class of compounds often employed as hole-transporting materials in OLEDs. The synthesis of these materials can involve the use of dibromo-aromatic compounds as key building blocks. researchgate.net While direct synthesis from this compound is a potential route, the specific application of this compound in widely commercialized OLED materials is an area of ongoing research. A recent patent describes a novel triarylamine compound for OLEDs, highlighting the importance of modifying aromatic cores to fine-tune material properties. google.com

Similarly, in the field of organic solar cells, the development of efficient donor and acceptor materials is crucial. Non-fullerene acceptors (NFAs) have emerged as a promising class of materials to enhance the power conversion efficiencies of organic solar cells. rsc.orgnih.govresearchgate.netmdpi.com The synthesis of these complex organic molecules often relies on versatile building blocks, and the functionalization of aromatic cores plays a key role in tuning their electronic properties. The strategic placement of fluorine atoms in polymer donors has been shown to be an effective strategy for regulating the physical properties of these materials. bohrium.com

Advanced Polymers and Liquid Crystals

The reactivity of the bromine atoms in this compound makes it a suitable monomer for the synthesis of advanced polymers. For instance, it can potentially be used in the synthesis of poly(p-phenylene vinylene) (PPV) derivatives. nycu.edu.twnyu.edunie.edu.sgnih.govwikipedia.org PPVs are a class of conducting polymers known for their electroluminescent properties, making them relevant for applications in light-emitting diodes. By incorporating the 3,5-dibromofluorophenyl unit into the polymer backbone, it is possible to tailor the polymer's electronic properties, solubility, and solid-state morphology.

The rigid, rod-like structure that can be derived from this compound also makes it an attractive core for the design of calamitic liquid crystals. nih.govnih.govresearchgate.net These are molecules that exhibit liquid crystalline phases, which are intermediate states of matter between a crystalline solid and an isotropic liquid. The incorporation of a 3,5-dibromofluorophenyl core can influence the mesophase behavior and optical properties of the resulting liquid crystal. A recent study on sexiphenyl-based liquid crystals highlights how substitutions on the aromatic core are crucial for achieving stable and broad nematic phases. mdpi.com

Two-Dimensional (2D) Crystal Engineering through Halogen Bonding

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. This highly directional interaction has become a powerful tool in crystal engineering for the rational design and construction of supramolecular assemblies. The bromine atoms on this compound can participate in halogen bonding, directing the self-assembly of molecules into well-defined two-dimensional structures.

This principle allows for the bottom-up fabrication of functional surfaces with tailored properties. By controlling the intermolecular interactions, it is possible to engineer the packing of molecules on a surface, leading to the formation of ordered 2D crystals. The ability to form co-crystals with other molecules, such as nitrogen heterocycles, through halogen bonding opens up possibilities for creating complex supramolecular architectures with potential applications in electronics and sensing. nih.govmdpi.com

Intermediate in Agrochemical Research and Development

This compound serves as a crucial building block in the synthesis of complex organic molecules, particularly within the agrochemical industry. nbinno.com The strategic placement of bromine and fluorine atoms on the benzene (B151609) ring provides unique reactivity, making it a valuable intermediate for developing new crop protection agents. nbinno.com The introduction of fluorine into active ingredients is a well-established strategy in the quest for modern agrochemicals with optimal efficacy, environmental safety, and user-friendliness.

The carbon-bromine bonds in this compound can be readily functionalized, allowing for the construction of more complex molecular architectures necessary for pesticidal activity. While specific, commercialized pesticides directly synthesized from this compound are not extensively detailed in publicly available research, the utility of closely related halogenated fluorobenzenes in the synthesis of modern insecticides provides strong evidence for its potential in this field.

For instance, the structurally similar compound, 5-bromo-1,3-dichloro-2-fluoro-benzene, is a key starting material for the synthesis of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone. This ethanone (B97240) derivative is a vital intermediate in the preparation of isoxazoline-substituted benzamides, a class of pesticides known for their effectiveness. This highlights the importance of the substituted bromofluorobenzene scaffold in accessing valuable agrochemical intermediates.

Synthesis of High-Efficiency and Low-Toxicity Pesticides

This compound is a precursor for creating molecules with the desirable 3,5-disubstituted-fluorophenyl moiety. This structural motif is found in a number of advanced pesticidal compounds. The isoxazoline (B3343090) class of insecticides, which includes commercially successful products, are potent inhibitors of GABA-gated chloride channels in insects. researchgate.netnih.gov The synthesis of these complex molecules often relies on building blocks derived from halogenated phenyls. The exploration of synthetic routes starting from this compound is therefore a logical step in the discovery of novel isoxazoline insecticides with potentially improved properties.

Role in Other Specialty Chemical Syntheses

Beyond its potential in the agrochemical sector, this compound is a versatile reagent in the synthesis of other specialty chemicals, including advanced materials and ligands for coordination chemistry. nbinno.com

One specific application is in the preparation of the ligand 5-fluoro-1,3-di(2-pyridyl)benzene. beilstein-journals.org This synthesis is typically achieved through a Stille reaction, where this compound is reacted with 2-(tri-n-butylstannyl)pyridine in the presence of a palladium catalyst. The resulting tridentate ligand is of interest in the field of coordination chemistry for its ability to form stable complexes with various metal ions. These complexes can have applications in catalysis, materials science, and as luminescent materials.

Furthermore, this compound is explored for its potential in the development of liquid crystals and specialized polymers. nbinno.com The introduction of a fluorinated benzene core into the structure of these materials can significantly influence their physical properties, such as thermal stability, mesomorphic behavior (for liquid crystals), and optical properties. While specific, widely commercialized examples are not prevalent in the literature, the use of fluorinated building blocks is a common strategy in the design of high-performance materials.

The following table summarizes the key applications of this compound as a synthetic intermediate:

| Application Area | Intermediate For | Synthetic Approach | Potential End-Product Properties |

| Agrochemicals | Isoxazoline insecticides and other fluorinated pesticides. | Cross-coupling reactions (e.g., Suzuki, Stille) to build the pesticide backbone. | High efficiency, low toxicity, enhanced metabolic stability. |

| Specialty Chemicals | 5-fluoro-1,3-di(2-pyridyl)benzene and other metal ligands. | Stille reaction with organostannanes. | Formation of stable metal complexes for catalysis or materials science. |

| Materials Science | Liquid crystals and specialized polymers. | Incorporation as a rigid, fluorinated core structure. | Modified thermal, optical, and mesomorphic properties. |

Future Perspectives and Emerging Research Directions

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The distinct electronic properties of 1,3-dibromo-5-fluorobenzene, influenced by the competing inductive and resonance effects of its halogen substituents, present fertile ground for discovering new chemical reactions. researchgate.net The fluorine atom, being highly electronegative, and the bromine atoms, which can participate in various coupling reactions, create a unique electronic environment on the benzene (B151609) ring. researchgate.net Future research is anticipated to delve deeper into activating specific C-H bonds on the ring for functionalization, developing novel catalytic systems that can selectively target one of the C-Br bonds, and exploring its behavior in asymmetric catalysis to produce chiral molecules. Investigating its reactivity in non-traditional reaction media, such as ionic liquids or deep eutectic solvents, could also lead to new synthetic pathways.

Integration into Automated and High-Throughput Synthesis Platforms

The increasing demand for rapid drug discovery and materials development has propelled the adoption of automated and high-throughput synthesis methods. The physical properties of this compound, such as its liquid state at room temperature, make it amenable to integration into these automated platforms. sigmaaldrich.comchemicalbook.comtcichemicals.com Future applications will likely see this compound used in automated systems for the rapid generation of libraries of diverse molecules. This will enable the efficient screening of compounds for biological activity or desirable material properties. The development of flow chemistry processes involving this building block could also lead to safer, more efficient, and scalable production of its derivatives. google.com

Advanced Computational Predictions for Rational Design of Derivatives

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. semanticscholar.org In the context of this compound, these computational methods can be employed to predict the reactivity of different sites on the molecule, guiding the rational design of new derivatives with specific desired properties. researchgate.net By simulating reaction pathways and predicting the electronic and steric effects of various substituents, researchers can prioritize synthetic targets. This in silico approach can accelerate the discovery of new pharmaceuticals and advanced materials by focusing laboratory efforts on the most promising candidates, saving time and resources. researchgate.netfigshare.com

Sustainable Synthesis and Application Development

The principles of green chemistry are increasingly influencing the design of chemical processes. Future research on this compound will likely focus on developing more sustainable methods for its synthesis and use. This includes exploring catalytic systems that use earth-abundant metals, minimizing the use of hazardous reagents and solvents, and designing reactions that are more atom-economical. Furthermore, the development of applications for its derivatives in areas such as recyclable polymers, biodegradable agrochemicals, and energy-efficient organic electronics will contribute to a more sustainable chemical industry. The use of continuous-flow reactors for its synthesis could also enhance safety and energy efficiency. google.com

常见问题

Q. What are the key physical and chemical properties of 1,3-Dibromo-5-fluorobenzene critical for experimental design?

Q. How should researchers safely handle this compound in the laboratory?

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all procedures to mitigate inhalation risks.

- First Aid :

- Eye Contact : Flush with water for 15 minutes using an eyewash station .

- Skin Contact : Rinse with soap and water; remove contaminated clothing immediately.

- Inhalation : Move to fresh air; administer CPR if breathing is impaired .

- Storage : Keep in sealed containers under inert gas (e.g., argon) at ≤4°C to prevent bromine release .

Q. What analytical methods are recommended for characterizing this compound purity and structure?

- GC-MS : Quantify purity and detect halogenated impurities.

- NMR Spectroscopy : Confirm substitution pattern (¹⁹F NMR for fluorine environment; ¹H/¹³C NMR for bromine positions).

- HPLC : Monitor stability under varying solvent conditions (e.g., DCM/hexane mixtures) .

Q. What are the best practices for disposing of this compound waste?

- Neutralization : React with aq. NaOH to debrominate under controlled conditions.

- Disposal : Segregate halogenated waste and contract licensed hazardous waste facilities. No ecological toxicity data exists, so assume high environmental persistence .

Advanced Research Questions

Q. How can synthetic routes to this compound be optimized for scalability and yield?

- Bromination Strategies :

- Direct bromination of 1,3-difluorobenzene using Br₂/FeBr₃ at 80°C (yield ~70%).

- Regioselectivity challenges require excess Br₂ and prolonged reaction times.

- Fluorination Post-Modification : Electrophilic fluorination with Selectfluor® may introduce competing side products; monitor via ¹⁹F NMR .

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

Q. What computational methods are suitable for predicting the thermodynamic stability of this compound derivatives?

Q. How can researchers resolve contradictions in reported spectroscopic data for halogenated benzene derivatives?

- Case Study : Conflicting ¹H NMR shifts may arise from solvent polarity (CDCl₃ vs. DMSO-d₆).

- Resolution : Cross-validate with 2D NMR (COSY, HSQC) and compare to PubChem/DSSTox reference spectra .

Notes

- Methodology : Emphasize iterative validation (e.g., repeating reactions under controlled conditions) and multi-technique analysis to address data gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。